molecular formula C20H21N3O B6347515 4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine CAS No. 1354938-67-2

4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine

Cat. No. B6347515
CAS RN: 1354938-67-2
M. Wt: 319.4 g/mol
InChI Key: CZXOFJWAZJFCCG-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine is an organic compound with a unique structure and properties. It is an aromatic heterocyclic amine with a pyrimidine nucleus and a methylated phenyl ring. The compound is of interest to researchers due to its potential applications in the fields of synthetic organic chemistry, pharmaceuticals, and biochemistry.

Scientific Research Applications

4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine has been studied extensively as a potential therapeutic agent. It has been shown to have anti-inflammatory, anti-viral, anti-fungal, and anti-bacterial properties. It has also been used in the synthesis of other compounds, such as arylalkyl amines, which have potential applications in drug discovery and development. Additionally, the compound has been used in the synthesis of other heterocyclic compounds, such as pyrimidine derivatives, which have potential applications in materials science.

Mechanism of Action

The exact mechanism of action of 4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. It is also believed that the compound has an effect on the expression of certain genes involved in inflammation, as well as on the expression of certain proteins involved in the regulation of the immune system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine have been studied extensively. It has been shown to have anti-inflammatory, anti-viral, anti-fungal, and anti-bacterial properties. It has also been shown to have antioxidant and anti-cancer properties. Additionally, it has been shown to have an effect on the expression of certain genes involved in inflammation, as well as on the expression of certain proteins involved in the regulation of the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine for laboratory experiments include its high purity, low cost, and ease of synthesis. Additionally, the compound has been shown to have a wide range of biological activities, making it a useful tool for researchers. However, there are some limitations to using this compound for laboratory experiments. The compound is not very stable and can decompose over time. Additionally, the compound is not very soluble in water, making it difficult to use in certain types of experiments.

Future Directions

The potential future directions for research involving 4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine include further studies on its anti-inflammatory, anti-viral, anti-fungal, and anti-bacterial properties. Additionally, research could be conducted on its potential use as an antioxidant and anti-cancer agent. Furthermore, research could be conducted on the compound’s effect on the expression of certain genes involved in inflammation, as well as on the expression of certain proteins involved in the regulation of the immune system. Finally, research could be conducted on the potential applications of the compound in drug discovery and development.

Synthesis Methods

The synthesis of 4-(3-methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine is achieved by a two-step procedure. The first step involves the condensation of 3-methoxyphenylacetaldehyde with 4-(propan-2-yl)phenylhydrazine in the presence of an acid catalyst to form a hydrazone intermediate. The hydrazone intermediate is then reacted with an alkali metal cyanide in the presence of an amine to form the desired product. This method of synthesis has been reported to produce the compound in yields of up to 88%.

properties

IUPAC Name

4-(3-methoxyphenyl)-6-(4-propan-2-ylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-13(2)14-7-9-15(10-8-14)18-12-19(23-20(21)22-18)16-5-4-6-17(11-16)24-3/h4-13H,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXOFJWAZJFCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201165415
Record name 2-Pyrimidinamine, 4-(3-methoxyphenyl)-6-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine

CAS RN

1354938-67-2
Record name 2-Pyrimidinamine, 4-(3-methoxyphenyl)-6-[4-(1-methylethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354938-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrimidinamine, 4-(3-methoxyphenyl)-6-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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